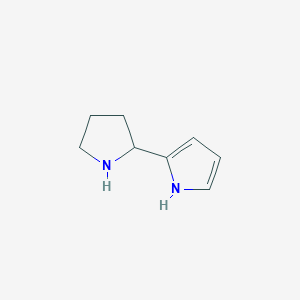
2-(Pyrrolidin-2-yl)-1h-pyrrole
説明
Synthesis Analysis
The synthesis of compounds related to “2-(Pyrrolidin-2-yl)-1H-pyrrole” involves several steps, including nucleophilic substitution reactions and Suzuki reactions. Lan Jin et al. (2023) detailed the synthesis of a related compound, 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1, 3, 2-dioxaborolan-2-yl)pyridine, which is a synthetic intermediate containing a nitrogen-containing heterocycle and a borate ester group. The compound was obtained through these reactions and was characterized by MS, 1H NMR, 13C NMR, and infrared spectrum analyses, along with X-ray diffraction for crystal structure determination (Lan Jin et al., 2023).
Molecular Structure Analysis
The molecular structure of related compounds shows a high degree of complexity and specificity. For instance, the crystal structure of 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1, 3, 2-dioxaborolan-2-yl)pyridine was analyzed through single-crystal X-ray diffraction, revealing detailed geometric parameters, MEP, FMO, Hirshfeld analysis, and infrared characteristic vibrational absorption bands. This analysis provides insights into the molecular conformation, electronic distribution, and potential reactivity of such compounds (Lan Jin et al., 2023).
Chemical Reactions and Properties
Compounds featuring the “2-(Pyrrolidin-2-yl)-1H-pyrrole” moiety are involved in various chemical reactions, demonstrating a range of chemical behaviors. For example, the synthesis and reactions of 2‐[1‐Methyl‐1‐(pyrrolidin‐2‐yl)ethyl]‐1H‐pyrrole and its derivatives with aldehydes have been explored, highlighting their potential as intermediates in the formation of complex molecular structures (A. Pordea et al., 2012).
科学的研究の応用
Synthesis and Chemical Properties
- Synthesis of Pyrrole Derivatives : A novel approach for synthesizing 3-(N-heteryl)pyrrole derivatives, including 1-(1H-pyrrol-3-yl)pyridinium salts, is demonstrated, leading to various pyrrolidine-based compounds with potential applications in organic synthesis (Khlebnikov et al., 2012).
- Organocatalytic Applications : The compound 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol is identified as an effective organocatalyst for asymmetric Michael addition reactions, highlighting its utility in catalysis and chemical synthesis (Cui Yan-fang, 2008).
- Synthesis of Tetrahydropyrrolopyrrolones : A mild, silica gel-promoted synthesis of tetrapyridyl tetrahydropyrrolopyrrolones is reported, showcasing the compound's potential as a selective probe for metal ions and demonstrating its dual-state emission characteristics (Gao et al., 2022).
Chemical Reactions and Interactions
- Proton Transfer Mechanisms : Investigation into 2-(1H-pyrazol-5-yl)pyridines reveals three types of photoreactions, including excited-state intramolecular and intermolecular proton transfers, indicating the compound's versatility in photochemical studies (Vetokhina et al., 2012).
- Hydrogen Bonding Studies : Research on (1H-pyrrol-2-yl)pyridines shows the formation of hydrogen-bonded arrangements, contributing to an understanding of molecular interactions in chemical systems (Noland et al., 2003).
Polymer Chemistry and Materials Science
- Polymer Synthesis : Studies on N-substituted poly(bis-pyrrole) films highlight their exciting electrochromic and ion receptor properties, demonstrating potential applications in materials science and sensing technologies (Mert et al., 2013).
Catalysis and Ligand Chemistry
- Metal Complexes and Catalysis : NNN-Tridentate Pyrrolyl Rare-Earth Metal Complexes have been synthesized, showing promise in specific selective living polymerization processes (Wang et al., 2012).
- Organocatalytic Microreactors : The development of 5-(pyrrolidin-2-yl)tetrazole functionalized silica for continuous-flow aldol reactions in microreactors suggests applications in green chemistry and process optimization (Bortolini et al., 2012).
Analytical and Structural Chemistry
- NMR Spectroscopy : Complete 1H and 13C NMR assignment for a derivative of a new chiral organocatalyst based on pyrrolidin-2-yl demonstrates its use in analytical chemistry for investigating catalyzing mechanisms (Cui Yan-fang, 2008).
将来の方向性
The future directions for “2-(Pyrrolidin-2-yl)-1h-pyrrole” and related compounds involve the design of new pyrrolidine compounds with different biological profiles . Some novel ®-pyrrolidin-2-yl-boronic acid-based FAP-targeted ligands have been synthesized and evaluated for their anti-fibrosis activity .
特性
IUPAC Name |
2-pyrrolidin-2-yl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-3-7(9-5-1)8-4-2-6-10-8/h1,3,5,8-10H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIFIQOPWFJFNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293113 | |
| Record name | 2-(pyrrolidin-2-yl)-1h-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-2-yl)-1h-pyrrole | |
CAS RN |
5666-13-7 | |
| Record name | 2-(2-Pyrrolidinyl)-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5666-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 87244 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005666137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC87244 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87244 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(pyrrolidin-2-yl)-1h-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



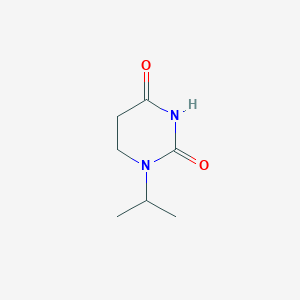
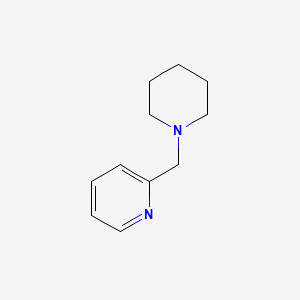
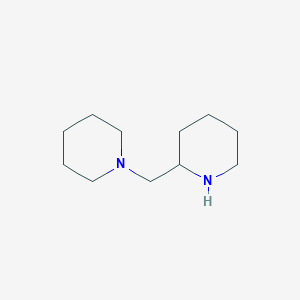
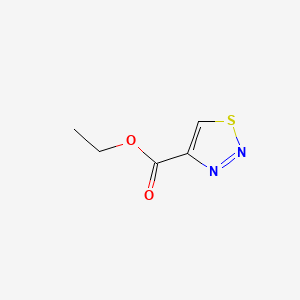
![3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1266818.png)
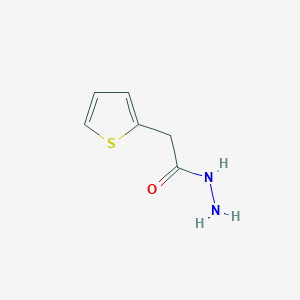
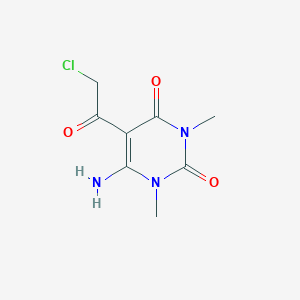
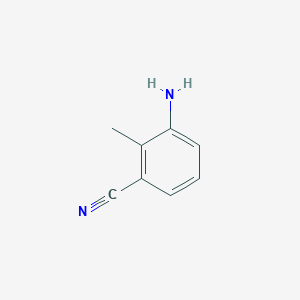
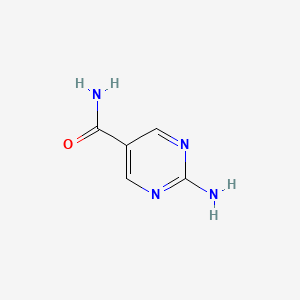
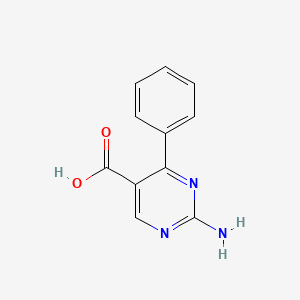
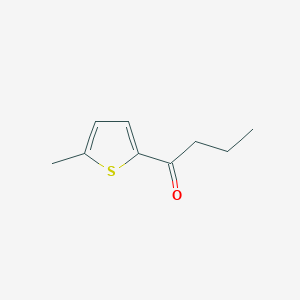


![2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol](/img/structure/B1266828.png)